molecular formula C12H18N4O3 B2608038 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide CAS No. 1797984-47-4

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B2608038
CAS No.: 1797984-47-4
M. Wt: 266.301
InChI Key: DLLFALLXYQPHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C12H18N4O3 and its molecular weight is 266.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A notable application involves the synthesis and spectral characterization of new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which have potential pharmacological activities. The synthesis processes often involve nucleophilic substitution reactions, allowing for the creation of a variety of organic molecules for further investigation in pharmacology (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antileukemic Activities

Compounds derived from or related to "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide" have been evaluated for their antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli. This demonstrates the compound's relevance in the development of novel antimicrobial agents. Additionally, certain derivatives have shown antileukemic activity, indicating potential therapeutic applications in cancer treatment (Khumar, Ezhilarasi, & Prabha, 2018).

Molecular Interaction Studies

Molecular docking studies highlight the compound's interaction with specific receptors, contributing to the understanding of its pharmacological profile and aiding in the design of receptor-specific drugs. These studies are essential in the early stages of drug development, providing insights into the molecular basis of drug-receptor interactions (Shim et al., 2002).

Organic Chemistry and Catalysis

Research also delves into the compound's role in organic synthesis, including microwave-assisted synthesis techniques that offer efficient routes to producing tetrazolyl pyrazole amides with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. These synthetic methodologies are crucial for the rapid and cost-effective production of bioactive compounds (Hu, Wang, Zhou, & Xu, 2011).

Mechanism of Action

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c17-12(15-2-5-18-6-3-15)14-10-7-13-16(8-10)11-1-4-19-9-11/h7-8,11H,1-6,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLFALLXYQPHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.